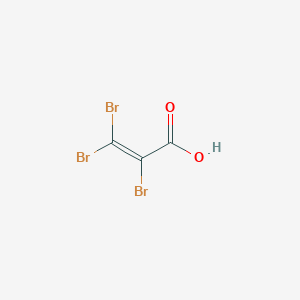
2,3,3-Tribromopropenoic acid
Vue d'ensemble
Description
2,3,3-Tribromopropenoic acid is a polar aromatic brominated disinfection byproduct based on propenoic acid. It is known for its cytotoxic potency in mammalian cell chronic cytotoxicity experiments . The compound is characterized by its three bromine atoms attached to the propenoic acid structure, making it a significant compound in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3,3-Tribromopropenoic acid involves the bromination of propenoic acid. The reaction typically requires the presence of bromine in a suitable solvent under controlled conditions to ensure the selective addition of bromine atoms to the propenoic acid molecule.
Industrial Production Methods: Industrial production of this compound can be achieved through the controlled bromination of propenoic acid using bromine gas or a bromine-containing compound. The reaction is carried out in a reactor with appropriate temperature and pressure controls to optimize yield and purity. The product is then purified through crystallization or distillation processes to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-Tribromopropenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., hydroxide ions, amines) can be used to replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2,3,3-Tribromopropenoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its cytotoxic effects on mammalian cells, making it useful in toxicology research.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3-Tribromopropenoic acid involves its interaction with cellular components, leading to cytotoxic effects. The compound can induce DNA damage and disrupt cellular processes, resulting in cell death. The exact molecular targets and pathways involved in its cytotoxicity are still under investigation, but it is known to cause acute genomic DNA damage .
Comparaison Avec Des Composés Similaires
2,3-Dibromopropenoic Acid: Similar structure but with two bromine atoms.
3-Bromopropenoic Acid: Contains only one bromine atom.
2,3,3-Trichloropropenoic Acid: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 2,3,3-Tribromopropenoic acid is unique due to its three bromine atoms, which confer distinct chemical and biological properties compared to its analogs. The presence of multiple bromine atoms enhances its reactivity and cytotoxicity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2,3,3-tribromoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr3O2/c4-1(2(5)6)3(7)8/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXMSBXHCEXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557706 | |
| Record name | 2,3,3-Tribromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-46-8 | |
| Record name | 2,3,3-Tribromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


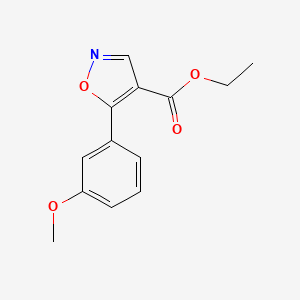

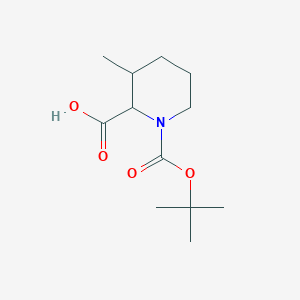

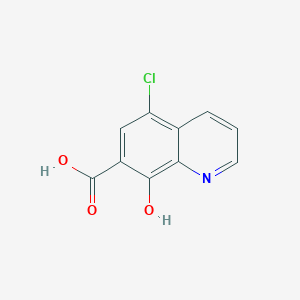



![6,8-Diazabicyclo[3.2.2]nonane](/img/structure/B1628158.png)
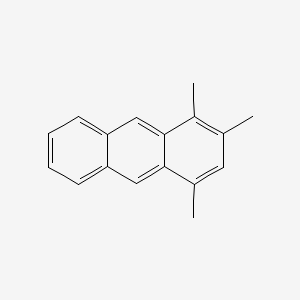
![1-[(Oxan-2-yl)methyl]piperazine](/img/structure/B1628160.png)



